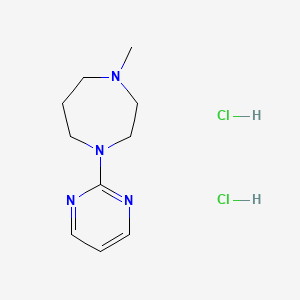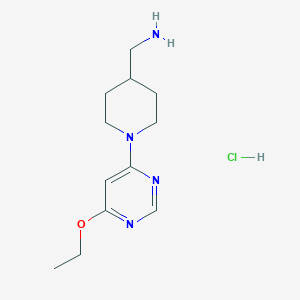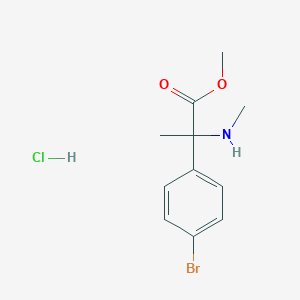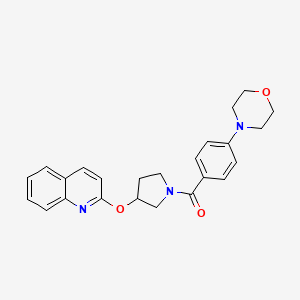![molecular formula C12H9F3N2S B2368836 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline CAS No. 148515-90-6](/img/structure/B2368836.png)
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline is an organic compound characterized by the presence of a quinoxaline ring substituted with a trifluorobutenyl sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline typically involves the reaction of quinoxaline derivatives with trifluorobutenyl sulfanyl reagents. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative reacts with a trifluorobutenyl sulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: The trifluorobutenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The quinoxaline ring may also participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- **2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]pyrimidine
- **2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid
- **2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3-benzothiazole
Uniqueness
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline is unique due to the presence of the quinoxaline ring, which imparts distinct electronic properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2S/c13-8(12(14)15)5-6-18-11-7-16-9-3-1-2-4-10(9)17-11/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBIKIRCCXZIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2368765.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2368767.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2368769.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2368774.png)

